Cas no 14923-82-1 (3-Acridinamine,6,10-dihydro-N-(phenylmethyl)-6-[(phenylmethyl)imino]-, hydrochloride (1:1))

3-Acridinamine,6,10-dihydro-N-(phenylmethyl)-6-[(phenylmethyl)imino]-, hydrochloride (1:1) structure
14923-82-1 structure
Product Name:3-Acridinamine,6,10-dihydro-N-(phenylmethyl)-6-[(phenylmethyl)imino]-, hydrochloride (1:1)
CAS-nummer:14923-82-1
MF:C27H24ClN3
MW:425.952565193176
CID:214737
PubChem ID:167200
Update Time:2025-04-19

3-Acridinamine,6,10-dihydro-N-(phenylmethyl)-6-[(phenylmethyl)imino]-, hydrochloride (1:1) Chemische en fysische eigenschappen

Naam en identificatie

    • 3-Acridinamine,6,10-dihydro-N-(phenylmethyl)-6-[(phenylmethyl)imino]-, hydrochloride (1:1)
    • 3-N,6-N-dibenzylacridine-3,6-diamine,hydrochloride
    • DTXSID10933592
    • N~3~,N~6~-Dibenzylacridine-3,6-diamine--hydrogen chloride (1/1)
    • AUROPHOSPHINE
    • 14923-82-1
    • 3-Acridinamine, 6,10-dihydro-N-(phenylmethyl)-6-((phenylmethyl)imino)-, monohydrochloride
    • 6,10-Dihydro-N-(phenylmethyl)-6-((phenylmethyl)imino)-3-acridinamine monohydrochloride
    • Inchi: 1S/C27H23N3.ClH/c1-3-7-20(8-4-1)18-28-24-13-11-22-15-23-12-14-25(17-27(23)30-26(22)16-24)29-19-21-9-5-2-6-10-21;/h1-17,28-29H,18-19H2;1H
    • InChI-sleutel: PQJVKBUJXQTCGG-UHFFFAOYSA-N
    • LACHT: Cl.N1C2C=C(C=CC=2C=C2C=CC(=CC=12)NCC1C=CC=CC=1)NCC1C=CC=CC=1

Berekende eigenschappen

  • Exacte massa: 425.16612
  • Monoisotopische massa: 425.1658755g/mol
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 3
  • Aantal waterstofbondacceptatoren: 3
  • Zware atoomtelling: 31
  • Aantal draaibare bindingen: 6
  • Complexiteit: 466
  • Aantal covalent gebonden eenheden: 2
  • Gedefinieerd atoomstereocentrumaantal: 0
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • Topologisch pooloppervlak: 37Ų

Experimentele eigenschappen

  • PSA: 36.95
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